molecular formula C7H5BrO3 B1662036 6-Bromo-1,3-benzodioxol-5-ol CAS No. 6941-70-4

6-Bromo-1,3-benzodioxol-5-ol

Cat. No. B1662036
CAS RN: 6941-70-4
M. Wt: 217.02 g/mol
InChI Key: TUYBCLHMZFLWRY-UHFFFAOYSA-N
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Description

6-Bromo-1,3-benzodioxol-5-ol is a chemical compound with the molecular formula C7H5BrO3 . It has an average mass of 217.017 Da and a monoisotopic mass of 215.942200 Da .


Synthesis Analysis

While specific synthesis methods for 6-Bromo-1,3-benzodioxol-5-ol were not found, related compounds such as 6-Bromo-1,3-benzodioxole-5-carboxaldehyde can be synthesized by subjecting 1,3-benzodioxole-5-carboxaldehyde to bromination .


Molecular Structure Analysis

The molecular structure of 6-Bromo-1,3-benzodioxol-5-ol consists of a benzodioxol group with a bromine atom attached at the 6th position and a hydroxyl group at the 5th position .


Physical And Chemical Properties Analysis

6-Bromo-1,3-benzodioxol-5-ol has a density of 1.9±0.1 g/cm3, a boiling point of 283.4±40.0 °C at 760 mmHg, and a flash point of 125.2±27.3 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and no freely rotating bonds .

Future Directions

While specific future directions for 6-Bromo-1,3-benzodioxol-5-ol were not found, related compounds have been studied for their potential as anticancer agents and plant growth promoters . These areas could potentially be explored with 6-Bromo-1,3-benzodioxol-5-ol as well.

properties

IUPAC Name

6-bromo-1,3-benzodioxol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO3/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2,9H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUYBCLHMZFLWRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90281705
Record name 6-bromo-1,3-benzodioxol-5-ol
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Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1,3-benzodioxol-5-ol

CAS RN

6941-70-4
Record name 6-Bromo-1-hydroxy-3,4-methylenedioxybenzene
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Record name 6-bromo-1,3-benzodioxol-5-ol
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Record name 5-Bromo-6-hydroxy-1,3-benzodioxole
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Synthesis routes and methods

Procedure details

To a solution of 0.18 mol (25 g) of 4,5-methylenedioxyphenol in 125 ml of glacial acetic acid, a solution of 0.16 mol (29 g) of bromine in 145 ml of glacial acetic acid is added slowly, the temperature of the reaction medium being maintained at between 15° and 25° C. When the addition is complete, the reaction medium is poured into 1.5 liters of ice-cold water. The expected product precipitates. After being drained, it is washed with water until the solvent has been removed. After being dried under vacuum in the presence of potassium hydroxide, it is recrystallized from a petroleum ether/ethyl acetate mixture or from cyclohexane. It melts at 84° C. (decomposition).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
145 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
1.5 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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